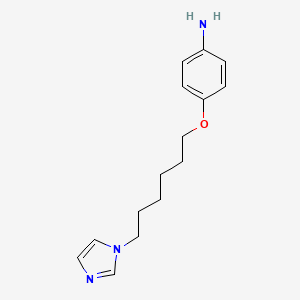
4-((6-(1H-Imidazol-1-yl)hexyl)oxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((6-(1H-Imidazol-1-yl)hexyl)oxy)aniline is a compound that features an imidazole ring linked to an aniline moiety through a hexyl ether chain. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts significant chemical and biological properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((6-(1H-Imidazol-1-yl)hexyl)oxy)aniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Attachment of the Hexyl Chain: The hexyl chain can be introduced via nucleophilic substitution reactions, where a halogenated hexane reacts with the imidazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the imidazole ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
4-((6-(1H-Imidazol-1-yl)hexyl)oxy)aniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the imidazole ring.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((6-(1H-Imidazol-1-yl)hexyl)oxy)aniline involves its interaction with various molecular targets:
Molecular Targets: The imidazole ring can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation and cell proliferation, making it a candidate for anti-inflammatory and anticancer therapies.
Comparison with Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Metronidazole: An antimicrobial agent with an imidazole ring.
Omeprazole: An antiulcer agent with an imidazole ring.
Uniqueness: 4-((6-(1H-Imidazol-1-yl)hexyl)oxy)aniline is unique due to its specific structure, which combines the properties of aniline and imidazole through a flexible hexyl ether chain. This unique structure imparts distinct chemical reactivity and biological activity compared to other imidazole-containing compounds .
Properties
CAS No. |
88138-73-2 |
|---|---|
Molecular Formula |
C15H21N3O |
Molecular Weight |
259.35 g/mol |
IUPAC Name |
4-(6-imidazol-1-ylhexoxy)aniline |
InChI |
InChI=1S/C15H21N3O/c16-14-5-7-15(8-6-14)19-12-4-2-1-3-10-18-11-9-17-13-18/h5-9,11,13H,1-4,10,12,16H2 |
InChI Key |
IENAXGLGJPUXNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OCCCCCCN2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















